molecular formula C8H5ClN2O4S B1309636 6-Chlorosulfonyl-2,3-dihydroquinoxalin-2,3-dion CAS No. 952-10-3

6-Chlorosulfonyl-2,3-dihydroquinoxalin-2,3-dion

Katalognummer: B1309636
CAS-Nummer: 952-10-3
Molekulargewicht: 260.65 g/mol
InChI-Schlüssel: VJHXFHCNOUEKQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a useful research compound. Its molecular formula is C8H5ClN2O4S and its molecular weight is 260.65 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger”. It has the hazard statement H314, which indicates that it causes severe skin burns and eye damage .

Zukünftige Richtungen

The compound has been used in the design and synthesis of new derivatives with potential PARP-1 inhibitory activity . These new compounds have shown promising results as selective dipeptidyl peptidase-IV (DPP-4) inhibitors and in vivo hypoglycemic agents . This suggests that “2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride” and its derivatives could have potential applications in the treatment of diabetes and other related conditions .

Biochemische Analyse

Biochemical Properties

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride plays a vital role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair processes. The compound inhibits PARP-1 by binding to its active site, thereby preventing the enzyme from repairing damaged DNA. This interaction is significant in cancer research, as inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .

Cellular Effects

The effects of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride on various cell types and cellular processes are profound. In cancer cells, particularly those deficient in BRCA1 or BRCA2 genes, the compound induces cell cycle arrest and apoptosis. It affects cell signaling pathways by inhibiting the repair of DNA damage, leading to the activation of cell death pathways. Additionally, it influences gene expression by modulating the activity of transcription factors involved in DNA repair and cell survival .

Molecular Mechanism

At the molecular level, 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride exerts its effects through several mechanisms. It binds to the active site of PARP-1, inhibiting its enzymatic activity. This inhibition prevents the repair of single-strand breaks in DNA, leading to the formation of double-strand breaks during DNA replication. The accumulation of double-strand breaks triggers cell death pathways, particularly in cancer cells with deficient DNA repair mechanisms. The compound also affects the expression of genes involved in DNA repair and cell survival, further enhancing its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions such as exposure to light or high temperatures. Long-term studies have shown that the compound maintains its inhibitory effects on PARP-1 and its cytotoxic effects on cancer cells over time. The stability and efficacy of the compound may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP-1 and induces cell death in cancer cells without causing significant toxicity to normal cells. At higher doses, the compound may cause adverse effects such as toxicity to normal tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its therapeutic effects but increases the risk of toxicity .

Metabolic Pathways

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in DNA repair and cell survival. The compound affects metabolic flux by inhibiting PARP-1, leading to the accumulation of NAD+ and ATP depletion. This depletion of cellular energy reserves contributes to the cytotoxic effects of the compound on cancer cells. Additionally, the compound may influence the levels of metabolites involved in DNA repair and cell survival pathways .

Transport and Distribution

The transport and distribution of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it is distributed to various cellular compartments, including the nucleus, where it exerts its inhibitory effects on PARP-1. The compound’s localization and accumulation within cells are influenced by its chemical properties and interactions with cellular transporters .

Subcellular Localization

The subcellular localization of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is primarily within the nucleus, where it interacts with PARP-1 and other DNA repair proteins. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may direct the compound to specific nuclear compartments, enhancing its efficacy in inhibiting DNA repair and inducing cell death in cancer cells .

Eigenschaften

IUPAC Name

2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHXFHCNOUEKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407238
Record name 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-10-3
Record name 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Chlorosulfonyl-1,4-dihydro-2,3-quinoxalinedione was prepared using an adaptation of the method of Keana et al. (J. Org. Chem. 48:3654 (1983)). To 1,4-dihydro-2,3-quinoxalinedione (1.0 g, 6.2 mmol) was added all at once 3.0 mL of chlorosulfonic acid. The mixture was stirred under N2 at 60° C. for 2 h, allowed to come to room temperature and the solution added slowly dropwise to 25 mL of crushed ice. The resulting solid was vacuum filtered and rinsed with ice/H2O. The white solid was further dried at 0.5 torr (25° C.) over CaSO4 to yield 1.1 g (68%). 1H NMR (d6 -DMSO) δ7.07 (d, J7-8 =8.1, 1H, H8), 7.29 (dd, J7-8 =8.1, J6-7 =1.0, 1H, H7), 7.40 (d, J5-7 =1.0, 1H, H5). EIMS m/z 262 (M+2, 15), 260 (M+, 40), 225 (35), 105 (43), 36 (100, bp). EIHRMS calc. for C8H5ClN2O4S 259.9687, found 259.9645.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 35 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 43 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C8H5ClN2O4S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Reactant of Route 2
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Reactant of Route 3
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Reactant of Route 4
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Reactant of Route 5
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Reactant of Route 6
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Customer
Q & A

Q1: What is the role of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride in the synthesis of quinoxaline-6-sulfonohydrazone derivatives?

A1: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride serves as a crucial intermediate in synthesizing various quinoxaline-6-sulfonohydrazone derivatives. The research paper outlines that reacting this compound with hydrazine hydrate yields 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide (compound 1) []. Further reacting compound 1 with substituted benzaldehydes or aromatic ketones leads to the formation of the desired quinoxaline-6-sulfonohydrazone derivatives [].

Q2: What are the advantages of the synthetic methodology used in the study for producing 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride?

A2: The study highlights that the synthetic methodology employed is both efficient and environmentally friendly []. This is primarily attributed to the utilization of water during the work-up stage, minimizing the use of hazardous organic solvents and promoting greener chemical practices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.